molecular formula C13H12N2O4 B1415380 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1105193-21-2

4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1415380
CAS No.: 1105193-21-2
M. Wt: 260.24 g/mol
InChI Key: IIDRUTVIKYZFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a carboxylic acid group attached to a pyridazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via Friedel-Crafts alkylation, using a methylphenyl halide and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong base followed by acidification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Influencing Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of the similar compounds listed above.

Properties

CAS No.

1105193-21-2

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-8-3-5-9(6-4-8)15-11(16)7-10(19-2)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

IIDRUTVIKYZFPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)OC

Origin of Product

United States

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